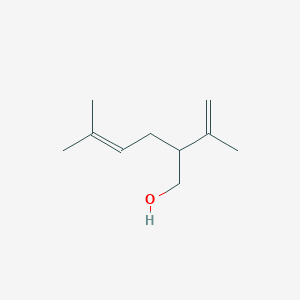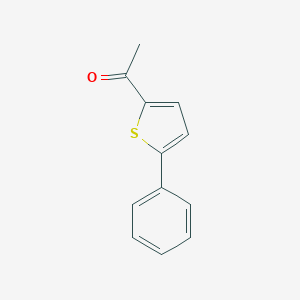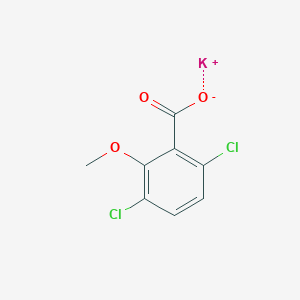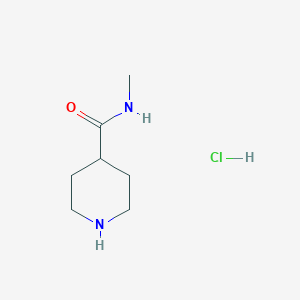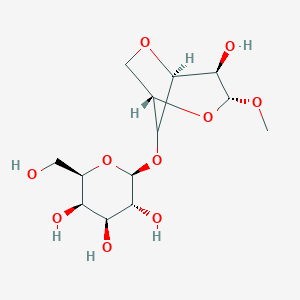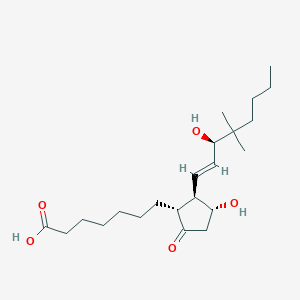
16,16-dimethyl-PGE1
Overview
Description
16,16-dimethyl Prostaglandin E1 is a synthetic analog of Prostaglandin E1, known for its metabolic stability and potent biological activities. This compound is particularly notable for its ability to induce contractions in human vascular smooth muscle and its enhanced potency compared to natural prostaglandins .
Mechanism of Action
Target of Action
16,16-dimethyl-PGE1 is a synthetic analog of Prostaglandin E1 (PGE1) and its primary targets are the human vascular smooth muscle cells . It has been shown to be more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle .
Mode of Action
The compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the muscle tension and contraction frequency, leading to alterations in the blood flow and pressure within the vascular system .
Biochemical Pathways
It is known that the compound’s action involves the prostaglandin synthesis pathway, which plays a crucial role in the regulation of various physiological processes, including inflammation, blood flow, and muscle contraction .
Pharmacokinetics
It is known that the compound is metabolically stable
Result of Action
The action of this compound results in the contraction of vascular smooth muscle cells, leading to changes in blood flow and pressure . This can have significant effects at the molecular and cellular levels, influencing various physiological processes.
Biochemical Analysis
Biochemical Properties
16,16-dimethyl-PGE1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce bronchoconstriction and vascular smooth muscle contractions . This suggests that this compound interacts with the proteins and enzymes involved in muscle contraction.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress indomethacin-induced cellular elongation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown that this compound can accelerate the recovery of blood pressure and heart rate in Sprague Dawley rats after acute hemorrhage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-dimethyl Prostaglandin E1 involves several steps, starting from the appropriate prostaglandin precursorThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of 16,16-dimethyl Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 16,16-dimethyl Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
16,16-dimethyl Prostaglandin E1 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is employed in studies related to smooth muscle contraction and vascular biology.
Medicine: It has potential therapeutic applications in conditions requiring the modulation of smooth muscle activity, such as asthma and vascular diseases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery .
Comparison with Similar Compounds
Prostaglandin E1: The natural counterpart with similar biological activities but less metabolic stability.
Prostaglandin F2α: Another prostaglandin with different receptor affinities and physiological effects.
Gemeprost: A prostaglandin E1 analog used for cervical dilation and pregnancy termination.
Uniqueness: 16,16-dimethyl Prostaglandin E1 is unique due to its enhanced metabolic stability and increased potency in inducing smooth muscle contractions compared to its natural and synthetic counterparts .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFITYRYPQNLL-ZWSAOQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-15-3 | |
| Record name | 16,16-Dimethylprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16,16-dimethyl-PGE1 interact with its target and what are the downstream effects?
A: this compound, a prostaglandin analog, primarily exerts its effects by binding to specific prostaglandin receptors. Research suggests that in rabbit corneal endothelium, this compound interacts with the EP2 receptor subtype. [] This interaction activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) synthesis. [] This increase in cAMP then triggers downstream effects, such as preventing cell elongation in response to indomethacin, highlighting its role in regulating cell shape. []
Q2: What is the role of this compound in cardiovascular response to hemorrhage?
A: Studies in rats demonstrate that this compound, at a dose of 1 microgram/kg/minute, can accelerate both blood pressure and heart rate recovery following an acute hemorrhage. [] This effect is linked to the compound's ability to increase plasma epinephrine and norepinephrine levels. [] Interestingly, the study also reveals that while the hemodynamic effects of this compound appear dependent on a renal factor, its impact on epinephrine and norepinephrine release in response to hemorrhage is independent of kidney function. []
Q3: How does the uterine stimulant activity of this compound compare to other prostaglandins?
A: In vivo studies using rat uteri have shown that this compound exhibits significant uterine stimulant activity. [] In fact, it demonstrates a potency 2-3 times greater than that of PGE1. [] Notably, this compound also demonstrates a relatively low incidence of gastrointestinal side effects compared to some other prostaglandins. [] This favorable selectivity profile makes it a potentially attractive candidate for further investigation in the context of uterine stimulation.
Q4: Can this compound be used for termination of pregnancy?
A: Research suggests that this compound methyl ester (gemeprost) can be an effective agent for second-trimester pregnancy termination. [] Clinical trials comparing gemeprost pessaries to intra-amniotic PGF2 alpha combined with hypertonic saline showed no significant difference in the induction-delivery interval. [] While gemeprost was associated with a higher incidence of diarrhea, other side effects, analgesic requirements, and the occurrence of retained placentae were comparable between the two groups. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


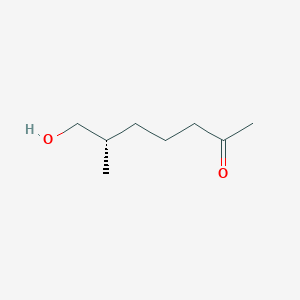
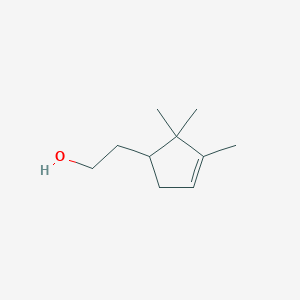
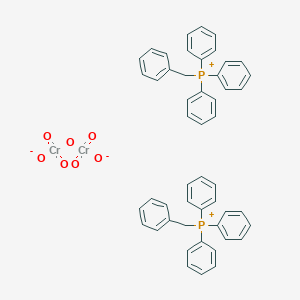
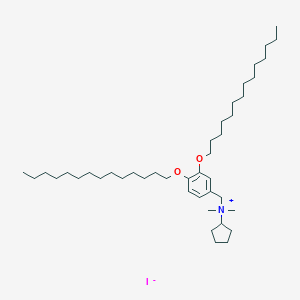
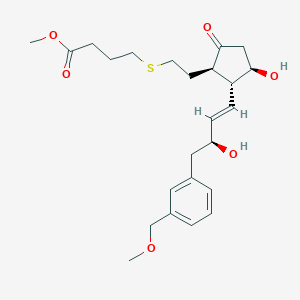
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
